molecular formula C10H14 B1681704 Sec-butylbenzene CAS No. 135-98-8

Sec-butylbenzene

Cat. No.: B1681704
CAS No.: 135-98-8
M. Wt: 134.22 g/mol
InChI Key: ZJMWRROPUADPEA-UHFFFAOYSA-N
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Description

Sec-butylbenzene, also known as (Butan-2-yl)benzene, is an organic compound classified as an aromatic hydrocarbon. Its structure consists of a benzene ring substituted with a sec-butyl group. This compound is a flammable, colorless liquid that is nearly insoluble in water but miscible with organic solvents .

Mechanism of Action

Target of Action

Sec-butylbenzene is an organic compound classified as an aromatic hydrocarbon . Its structure consists of a benzene ring substituted with a sec-butyl group . The primary target of this compound is the benzene ring, which is a key component in its structure .

Mode of Action

The mode of action of this compound involves electrophilic aromatic substitution . In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

This compound can undergo various reactions including double bond isomerization, cracking in the side chain, and internal alkylation . These reactions can affect various biochemical pathways, leading to different downstream effects .

Pharmacokinetics

This compound is a flammable colorless liquid which is nearly insoluble in water but miscible with organic solvents . This property affects its ADME (Absorption, Distribution, Metabolism, and Excretion) properties and impacts its bioavailability .

Result of Action

The result of this compound’s action can vary depending on the specific reaction it undergoes. For example, in the case of electrophilic aromatic substitution, the result is a substituted benzene ring .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its flammability and solubility can affect its stability and efficacy . Furthermore, its action can also be influenced by the presence of other substances, such as n-butyl alcohol or sec-butyl alcohol, which can react with this compound in the presence of anhydrous aluminium chloride and hydrochloric acid to produce different compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sec-butylbenzene can be synthesized by the reaction of benzene with either n-butyl alcohol or sec-butyl alcohol in the presence of anhydrous aluminium chloride and hydrochloric acid . This process involves the alkylation of benzene, a common method in organic chemistry to introduce alkyl groups into aromatic rings.

Industrial Production Methods: In industrial settings, this compound is typically produced through the alkylation of benzene with butene in the presence of an acidic catalyst such as sulfuric acid or hydrofluoric acid . This method is widely used in the petrochemical industry to produce various alkylbenzenes.

Chemical Reactions Analysis

Types of Reactions: Sec-butylbenzene undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) under acidic conditions.

    Substitution: Various electrophiles such as bromine (Br2), chlorine (Cl2), and nitric acid (HNO3).

    Bromination: N-bromosuccinimide (NBS) under radical conditions.

Major Products:

    Oxidation: Benzoic acid.

    Substitution: Substituted benzene derivatives.

    Bromination: Benzylic bromides.

Scientific Research Applications

Sec-butylbenzene has several applications in scientific research:

Comparison with Similar Compounds

Sec-butylbenzene is one of several isomers of butylbenzene, each with unique properties:

This compound is unique due to its specific substitution pattern, which influences its reactivity and applications compared to other isomers.

Properties

IUPAC Name

butan-2-ylbenzene
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InChI

InChI=1S/C10H14/c1-3-9(2)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3
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InChI Key

ZJMWRROPUADPEA-UHFFFAOYSA-N
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Canonical SMILES

CCC(C)C1=CC=CC=C1
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Molecular Formula

C10H14
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DSSTOX Substance ID

DTXSID2022333
Record name sec-Butylbenzene
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Molecular Weight

134.22 g/mol
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Physical Description

Colorless liquid; [Hawley]
Record name sec-Butylbenzene
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Boiling Point

173.5 °C
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Flash Point

126 °F (52 °C) closed cup
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Solubility

In water, 17.6 mg/L @ 25 °C, Miscible with alcohol, ether, benzene
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Density

0.8580 g/cu cm @ 25 °C
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Vapor Density

4.62 (Air=1)
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Vapor Pressure

1.75 [mmHg], 1.75 mm Hg @ 25 °C
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Color/Form

Colorless liquid

CAS No.

135-98-8, 68411-44-9
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Melting Point

-82.7 °C
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Synthesis routes and methods I

Procedure details

When benzene is alkylated with butenes, e.g., n-butene, to produce butylbenzene, e.g., sec-butylbenzene, the reaction may also take place under liquid phase conditions including a temperature of up to about 250° C., preferably up to about 150° C., e.g., from about 10° C. to about 125° C.; a pressure of about 25000 kPa-a or less, e.g., from about 100 to about 3000 kPa-a; a weight hourly space velocity (WHSV) based on butenes alkylating agent of from about 0.1 hr−1 to about 250 hr−1, preferably from about 1 hr−1 to about 50 hr−1; and a ratio of benzene to butenes in the alkylation reactor of from about 0.5:1 to about 30:1 molar, more preferably from about 1:1 to about 10:1 molar.
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butenes
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Synthesis routes and methods II

Procedure details

A 1.0 gram sample of the MCM-22 catalyst (65 wt % MCM-22/35% alumina binder) from Example 1 was used for the alkylation of benzene with Raffinate-2 type feed. The Raffinate-2 type feed was a synthetic blend with the following weight composition: 53.43% cis-butene, 41.29% trans-butene, 4.54% isobutene, 0.48% butadiene, 0.09% 1-butene, 0.09% n-butane, and 0.1% others. The catalyst was in the form of a 1.6 mm ( 1/16 inch) diameter cylindrical extrudate and was diluted with sand to 3 cc and loaded into an isothermal, down-flow, fixed-bed, tubular reactor having an outside diameter of 4.76 mm ( 3/16 inch). The catalyst was dried at 150° C. and 1 atm with 100 cc/min flowing nitrogen for 2 hours. The nitrogen was turned off and benzene was fed to the reactor at 60 cc/hr until reactor pressure reached the desired 2068 kPag (300 psig). Benzene flow was then reduced to 7.63 cc/hr (6.67 WHSV) and Raffinate-2 type feed was introduced from a syringe pump at 2.57 cc/hr (1.6 WHSV). The reactor temperature was adjusted to 160° C. Feed benzene/butene molar ratio was maintained at 3:1 for the entire run. Liquid product was collected in a cold-trap and analyzed off line. Butene conversion was determined by measuring unreacted butene relative to feed butene. The catalyst was on stream for 6 days at 1.6 WHSV of butene with 98% 2-butene conversion, 1 day at 4.8 WHSV with 80% conversion, 1 day at 7.2 WHSV with 62% conversion, and followed by 4 days again at 1.6 WHSV with 97% conversion. Representative data are shown in Table 6. Relative activity of MCM-22 based on first-order butene conversion was 0.5.
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Synthesis routes and methods III

Procedure details

(1R,7S)-1,3,10,10-Tetramethyltricyclo-[5.2.1 .02,6 ]-deca-2,5-dienyl)(η5 -cyclopentadienyl)titanium dichloride (21 mg, 0.05 mmol, prepared as in Example 6) together with 2-phenyl-1-butene (132 mg, 1 mmol) and freshly distilled toluene (5 ml) were placed into a 50 ml round-bottomed flask. After degassing with three freeze/thaw cycles the vessel was filled with hydrogen (3 evacuate/refill cycles). n-Butyllithium (0.2 ml, 22.5 M, 0.5 mmol) was then added via syringe at room temperature and the resulting dark grey/green reaction mixture was stirred under a pressure of 20 p.s.i. hydrogen, while excluding light, for 40 hours. The hydrogen pressure was vented and the reaction vessel opened to air. Aqueous hydrochloric acid (2 ml, 5 M) was added and mixture was stirred for 5 minutes. The organic phase was separated and the aqueous phase extracted with ether (3×5 ml). The combined organic phases were dried (sodium sulphate) and the solvents removed iii vacuo to provide 2-phenylbutane (56 mg, 0.42 mmol) of 10.3% ee (assessed using gas chromatography, Astec α-DA column, 65° C.).
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132 mg
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21 mg
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Synthesis routes and methods IV

Procedure details

When benzene was reacted with 1-butene at 130° C. using a cerium-exchanged Linde 13X zeolite catalyst, 2-phenyl butane was obtained with 97.3% selectivity without SO2. Upon addition of SO2, the selectivity increased to greater than 99%.
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Synthesis routes and methods V

Procedure details

A 1.0 gram sample of an MCM-22 catalyst (65 wt % MCM-22/35% alumina binder) was used for the alkylation of benzene with Raffinate-2 type feed. This is the same catalyst used in Example 1. The Raffinate-2 type feed is a synthetic blend with the following composition: 53.4% cis-butene, 41.2% trans-butene, 4.6% isobutene, 0.5% butadiene, 0.1% n-butane and 0.2% others. The catalyst was in the form of a 1.6 mm ( 1/16″) diameter cylindrical extrudate and was diluted with sand to 3 cc and loaded into an isothermal, down-flow, fixed-bed, tubular reactor having an outside diameter of 4.76 mm ( 3/16″). The catalyst was dried at 150° C. and 1 atm with 100 cc/min flowing nitrogen for 2 hours. The nitrogen was turned off and benzene was fed to the reactor at 60 cc/hr until reactor pressure reached the desired 300 psig (2170 kPa). Benzene flow was then reduced to 7.63 cc/hr (6.67 WHSV) and Raffinate-2 type feed was introduced from a syringe pump at 2.57 cc/hr (1.6 WHSV). The reactor temperature was adjusted to 160° C. Feed benzene/butene molar ratio was maintained at 3:1 for the entire run. Liquid product was collected in a cold-trap and analyzed off line. Butene conversion was determined by measuring unreacted butene relative to feed butene. The catalyst was on stream for 6 days at 1.6 WHSV of butene with 98% 2-butene conversion, 1 day at 4.8 WHSV with 80% conversion, 1 day at 7.2 WHSV with 62% conversion, and followed by 4 days again at 1.6 WHSV with 97% conversion. Representative data are shown in Table 3.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sec-butylbenzene
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Sec-butylbenzene
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Sec-butylbenzene
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Reactant of Route 4
Sec-butylbenzene
Reactant of Route 5
Sec-butylbenzene
Reactant of Route 6
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Sec-butylbenzene
Customer
Q & A

Q1: What is the molecular formula and weight of sec-butylbenzene?

A1: this compound has a molecular formula of C10H14 and a molecular weight of 134.22 g/mol. []

Q2: Is there spectroscopic data available for this compound?

A2: Yes, 19F nuclear magnetic resonance (NMR) spectroscopy has been used to study this compound, specifically its perfluorinated derivative. [] This study analyzed the spectral parameters, including coupling constants, providing insights into the compound's structure and behavior.

Q3: How does the presence of this compound in mixtures affect their properties?

A3: Research has explored the properties of binary mixtures containing this compound with compounds like 2,2,4,6,6-pentamethylheptane (iso-dodecane). [] Studies have measured densities, viscosities, speeds of sound, surface tensions, and flash points of these mixtures, providing valuable data for various applications.

Q4: How is this compound synthesized using zeolite catalysts?

A4: this compound can be synthesized via the alkylation of benzene with 1-butylene using β-zeolite catalysts modified by Fe or La. [] This research investigated the impact of metal content, temperature, and feed ratio on the reaction. Notably, La-modified β-zeolites exhibited superior catalytic performance and coke-resistance compared to Fe-modified ones.

Q5: Can the selectivity of this compound production be controlled during benzene alkylation?

A5: Yes, the selectivity of this compound production can be influenced by factors like temperature and the molar ratio of reactants. Thermodynamic analysis suggests that higher temperatures and increased benzene/2-butylene ratios favor this compound formation over tert-butylbenzene. []

Q6: What role does this compound play in the production of phenol and methyl ethyl ketone?

A6: this compound serves as a key intermediate in the production of phenol and methyl ethyl ketone. [, , , ] The process involves the oxidation of this compound to its corresponding hydroperoxide, followed by cleavage to yield the desired products.

Q7: How does the concentration of cumene in a feed mixture impact the production of phenol, acetone, and methyl ethyl ketone?

A7: Research indicates that controlling the cumene concentration in a feed mixture containing this compound allows for adjusting the product ratio of phenol, acetone, and methyl ethyl ketone. This control is achieved by manipulating the feed composition during the oxidation and Hock cleavage reactions. [, ]

Q8: What are the applications of palladium-zeolite systems in this compound synthesis?

A8: Palladium-zeolite systems function as bifunctional catalysts for synthesizing this compound from benzene and ethylene. [] By adjusting the catalyst's dimerizing and alkylating functions, along with reaction conditions, the process can yield predominantly this compound or a mixture of this compound and C4-C6 olefins.

Q9: How does N-hydroxyphthalimide catalyze the oxidation of this compound?

A9: N-hydroxyphthalimide acts as a catalyst in the liquid-phase aerobic oxidation of this compound to its tertiary hydroperoxide. [] Studies on the kinetic patterns of this reaction have shown that N-hydroxyphthalimide enhances the oxidation process while maintaining high rates and selectivity for hydroperoxide formation.

Q10: What analytical techniques are used to identify and quantify this compound?

A10: Gas chromatography coupled with mass spectrometry (GC/MS) is a common method for identifying and quantifying this compound in environmental and industrial samples. [, , ]

Q11: How is high-performance liquid chromatography (HPLC) used in analyzing this compound?

A11: HPLC, coupled with appropriate detectors, is employed to determine the purity of high-purity ethylbenzene, with this compound being one of the potential impurities. [] The method involves separating and quantifying individual components to assess the purity level.

Q12: How do researchers determine the stability of volatile organic compounds (VOCs) like this compound in water samples?

A12: Studies evaluating the stability of VOCs, including this compound, in water matrices involve spiking water samples with known concentrations of the compounds. [] The samples are then stored under specific conditions (e.g., preserved with hydrochloric acid, chilled at 4°C, and kept in the dark) and analyzed at predetermined intervals to assess compound degradation over time.

Q13: Has this compound been detected in environmental samples?

A13: Yes, this compound has been identified in air samples collected from industrial areas. [] The study found its presence alongside other volatile organic compounds, highlighting the importance of monitoring and controlling industrial emissions.

Q14: Can humic acid solutions be used to remove this compound from contaminated environments?

A14: Research suggests that humic acid solutions can enhance the removal of this compound from contaminated sandy materials. [] This enhancement is attributed to the aggregation of humic acid molecules, forming structures that facilitate the partitioning of hydrophobic organics like this compound.

Q15: Is there evidence of this compound presence in wastewater?

A15: this compound has been detected in both untreated and treated wastewater samples collected from various industries. [, ] Its presence underscores the need for effective wastewater treatment strategies to minimize its release into the environment.

Q16: What is the role of gamma irradiation in the degradation of this compound?

A16: Studies have investigated the effects of gamma irradiation on this compound, analyzing the gaseous products formed during the process. [] The results provided insights into the degradation pathways and the influence of molecular structure on the compound's radiolysis.

Q17: What other alkylbenzenes are relevant in research and industrial applications?

A17: Several other alkylbenzenes, including n-butylbenzene, isobutylbenzene, and tert-butylbenzene, are significant in research and industrial processes. [, , , ] Their properties and reactivity often differ from this compound, leading to distinct applications and challenges.

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